molecular formula C9H8Br2O2 B1272318 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone CAS No. 6096-83-9

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Cat. No. B1272318
CAS RN: 6096-83-9
M. Wt: 307.97 g/mol
InChI Key: UAHYADIIIVEZIK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a brominated aromatic ketone derivative that is of interest due to its potential as an intermediate in organic synthesis. The presence of bromine atoms and a methoxy group on the aromatic ring can make it a versatile precursor for various chemical transformations.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the bromination of corresponding phenolic or anisole derivatives. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% . Similarly, 2-(3-bromo-4-methoxyphenyl)acetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid, indicating that bromination can be performed on methoxy-substituted aromatic compounds with high regioselectivity . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone by choosing appropriate starting materials and bromination conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones is characterized by the presence of bromine atoms, which are electron-withdrawing, and methoxy groups, which are electron-donating. This can influence the electronic distribution within the molecule and affect its reactivity. For example, in the case of 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted, which could be similar in the structure of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone .

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including further halogenation, coupling reactions, and nucleophilic substitutions. The presence of bromine atoms makes these compounds suitable for cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used in the synthesis of complex organic molecules. The methoxy group can also influence the reactivity of the ketone, potentially facilitating reactions at the carbonyl carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by their functional groups. The bromine atoms increase the molecular weight and density, and the presence of the ketone group can affect the boiling and melting points. The methoxy group can contribute to the solubility of the compound in organic solvents. For example, the synthesis and crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone revealed the presence of strong intramolecular hydrogen bonding and π-π interactions, which could also be relevant for the physical properties of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Enantiomerically Pure Compounds : A study by Zhang et al. (2014) outlines a 7-step synthesis process for enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes. This method, which started from a compound similar to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, is characterized by inexpensiveness, scalability, and the production of enantiomers with high purities and determined absolute configurations (Zhang et al., 2014).

Chemical Properties and Reactions

  • Investigation of Pyrolysis Products : A study by Texter et al. (2018) investigated the pyrolysis of bk-2C-B, a substance structurally related to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. This study provides insights into the stability and potential degradation products under certain conditions, which can be relevant for similar compounds (Texter et al., 2018).

  • Bromination and Other Reactions : Kwiecień and Baumann (1998) explored the selective bromination of 1-(3-benzofuranyl)-2-phenylethanones, which are structurally related to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. This study provides insights into the regioselective bromination and other reactions that are applicable to similar compounds (Kwiecień & Baumann, 1998).

Biological Activity

  • Synthesis of Derivatives with Anti-inflammatory Activity : Labanauskas et al. (2004) synthesized new derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols using 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethanone, a compound related to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Some of these compounds exhibit anti-inflammatory activity, highlighting potential biological applications (Labanauskas et al., 2004).

Improvement of Synthetic Techniques

  • Synthetic Technology Improvement : A study by Li Yu-feng (2013) reported the improvement of synthetic technology for 2-bromo-1-(4-hydroxyphenyl)ethanone, a compound structurally similar to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, thus contributing to the development of more efficient synthesis methods for such compounds (Li Yu-feng, 2013).

properties

IUPAC Name

2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYADIIIVEZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373588
Record name 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

CAS RN

6096-83-9
Record name 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6096-83-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GY Duan, CB Tu, YW Sun, DT Zhang… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C14H11BrN2O, crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the planes of the imidazo[1,2-a]pyridine and …
Number of citations: 4 scripts.iucr.org
A Boulangé, J Parraga, A Galan, N Cabedo… - Bioorganic & medicinal …, 2015 - Elsevier
The one-pot multicomponent synthesis of natural butenolides named cadiolides A, B, C and analogues has been realized. The antibacterial structure activity relationship shows that the …
Number of citations: 25 www.sciencedirect.com

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